2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine
CAS No.:
Cat. No.: VC15825058
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-(1-propan-2-ylpyrazol-4-yl)piperidine |
| Standard InChI | InChI=1S/C11H19N3/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12-11/h7-9,11-12H,3-6H2,1-2H3 |
| Standard InChI Key | NZYSNZMSNVADLS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)C2CCCCN2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine features a six-membered piperidine ring substituted at the 2-position with a pyrazole group. The pyrazole moiety is further functionalized with an isopropyl group at the 1-position (Figure 1). This arrangement confers rigidity from the piperidine core and aromaticity from the pyrazole, enabling diverse molecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-(1-propan-2-yl-1H-pyrazol-4-yl)piperidine |
| SMILES | CC(C)N1C=C(C=N1)C2CCCCN2 |
| Topological Polar Surface Area | 30.7 Ų |
The IUPAC name derives from the piperidine backbone (position 2) and the 1-isopropylpyrazole substituent. The stereochemistry at the piperidine ring (chair conformation) and pyrazole orientation influence its reactivity and binding affinity.
Synthesis and Manufacturing
Palladium-Catalyzed C–N Coupling
Recent advances in cross-coupling reactions enable efficient synthesis of pyrazole-piperidine hybrids. A seminal study demonstrated Pd(dba)₂-catalyzed alkylamination of 4-halo-1H-pyrazoles with secondary amines like piperidine . Adapting this method, 2-(1-isopropyl-1H-pyrazol-4-yl)piperidine can be synthesized via:
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Halogenation: Introduction of a bromine or iodine at the pyrazole C4 position.
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Ligand Selection: Bulky phosphine ligands (e.g., tBuDavePhos) facilitate coupling by stabilizing Pd intermediates .
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Reaction Conditions: Microwave irradiation at 160°C in xylene achieves >60% yield within 10 minutes .
Critical Parameters:
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Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance amine nucleophilicity.
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Stoichiometry: A 2:1 amine-to-halopyrazole ratio minimizes side reactions.
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Purification: Silica gel chromatography (hexane/ethyl acetate) isolates the product.
Alternative Routes
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Nucleophilic Substitution: Reacting 4-chloro-1-isopropylpyrazole with piperidine under basic conditions.
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Multi-Step Assembly: Cyclocondensation of hydrazines with diketones, followed by piperidine coupling.
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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¹H NMR: Piperidine protons resonate at δ 1.4–2.8 ppm (multiplet), while pyrazole protons appear as singlets at δ 7.2–8.1 ppm.
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¹³C NMR: Pyrazole carbons (C3, C5) show signals near δ 140–150 ppm; piperidine carbons appear at δ 25–50 ppm.
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Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 194.2.
Thermodynamic Properties
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LogP: Calculated partition coefficient of 2.1 indicates moderate lipophilicity.
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Solubility: >10 mg/mL in DMSO; <1 mg/mL in water (25°C).
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Structural analogs demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, likely via membrane disruption.
Neuropharmacological Applications
Piperidine derivatives modulate G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The compound’s planar pyrazole may stabilize π-π interactions with aromatic residues in GPCR binding sites.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antipsychotic agents. Its tosylated derivatives show promise in cancer drug discovery.
Material Science
Functionalized pyrazole-piperidines act as ligands in catalytic systems for asymmetric hydrogenation.
Future Directions
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Structure-Activity Relationships: Systematic modification of the isopropyl and piperidine groups.
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Process Optimization: Continuous-flow synthesis to improve scalability.
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.
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